
N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
Description
N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound exhibits unique properties that make it useful in various scientific research fields, including drug development, material science, and biological studies.
Properties
IUPAC Name |
N-cyclohexyl-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS2/c19-14-8-6-13(7-9-14)11-23-18-21-16(12-24-18)10-17(22)20-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKJEIQGKYIHKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Cyclization
The Hantzsch thiazole synthesis remains a cornerstone for constructing the heterocyclic core. A modified protocol involves:
- Reacting 4-fluorobenzyl thioamide with α-bromoacetone in ethanol under reflux.
- Cyclization to yield 2-((4-fluorobenzyl)thio)thiazole (Yield: 68–72%).
Mechanistic Insight :
- Thioamide acts as a sulfur donor.
- α-Bromoacetone provides the carbonyl and methylene components for ring closure.
Limitations :
Alternative Route via 2-Mercaptothiazole Derivatives
A two-step sequence adapted from oxadiazole syntheses:
- Synthesis of 2-mercaptothiazole-4-acetic acid :
- Thiol protection : Conversion to the disulfide using iodine/H₂O₂.
Advantages :
- Disulfides stabilize the thiol for subsequent alkylation.
- Compatible with green solvents (e.g., water).
Thioetherification Strategies
Alkylation of Thiazole-2-Thiols
Reaction of 2-mercaptothiazole-4-acetic acid with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃):
$$
\text{Thiazole-SH} + \text{4-Fluorobenzyl-Br} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Thiazole-S-Benzyl} + \text{HBr}
$$
Conditions :
Side Reactions :
- Over-alkylation to sulfonium salts.
- Oxidation to sulfones if oxidizing agents are present.
Catalytic Thioether Formation
Adapting the oxidant-free method from CN106316981A:
- Use of 10% NaOH as a catalyst.
- Reaction of thiazole disulfide with 4-fluorobenzylamine at 80–85°C.
Key Parameters :
Advantages :
- No oxidative byproducts.
- Catalyst recyclability reduces costs.
Introduction of the Acetamide Side Chain
Bromoacetamide Alkylation
Coupling 2-((4-fluorobenzyl)thio)thiazole-4-acetic acid with N-cyclohexyl-2-bromoacetamide :
- Activation of carboxylic acid :
- Use of thionyl chloride to form the acid chloride.
- Amidation :
- Reaction with cyclohexylamine in dichloromethane.
$$
\text{Thiazole-COOH} \xrightarrow{\text{SOCl}_2} \text{Thiazole-COCl} \xrightarrow{\text{Cyclohexylamine}} \text{Thiazole-CONHCyclohexyl}
$$
Optimization Tips :
- Slow addition of cyclohexylamine to prevent exothermic side reactions.
- Use of molecular sieves to absorb HCl.
One-Pot Microwave-Assisted Synthesis
Inspired by microwave-promoted quinazolinone syntheses:
- Combine 2-((4-fluorobenzyl)thio)thiazole-4-acetic acid , cyclohexylamine , and HATU in DMF.
- Irradiate at 150°C for 10 minutes.
Benefits :
- Reduced reaction time from hours to minutes.
- Higher purity due to controlled heating.
Comparative Analysis of Synthetic Routes
Critical Observations :
Chemical Reactions Analysis
N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium hydride or potassium tert-butoxide.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide. Thiazole compounds have been shown to exhibit activity against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.
Case Studies
- Yurttas et al. synthesized various thiazole derivatives and evaluated their antimicrobial properties against multidrug-resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. Some derivatives showed promising activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Gençer et al. reported the synthesis of new thiazole derivatives with dual antimicrobial and anti-inflammatory activities. These compounds demonstrated significant antibacterial effects against various strains, indicating their potential for therapeutic use .
Potential Therapeutic Applications
The unique structure of this compound suggests several therapeutic applications beyond antimicrobial use.
Anti-inflammatory Properties
Some thiazole derivatives have been investigated for their anti-inflammatory effects, making them candidates for treating inflammatory diseases. The ability to modulate inflammatory pathways could be beneficial in conditions such as arthritis or inflammatory bowel disease.
Cancer Research
Thiazole compounds are also being explored for their anticancer properties. Studies indicate that certain thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .
Comparison with Similar Compounds
N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide can be compared with other thiazole derivatives, such as:
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide: Similar structure but with a chlorine substituent instead of fluorine, which may alter its biological activity.
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide: Contains a methyl group instead of fluorine, affecting its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-cyclohexyl-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, a thiazole derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Overview of the Compound
Chemical Structure and Properties
- Molecular Formula : CHFNOS
- Molecular Weight : 364.5 g/mol
- CAS Number : 941922-57-2
The compound features a thiazole ring, which is known for its stability and ability to participate in various chemical reactions. The presence of the cyclohexyl and fluorobenzyl groups enhances its biological activity by influencing solubility and interaction with biological targets.
This compound exhibits multiple mechanisms that contribute to its biological activity:
- Antimicrobial Activity : The thiazole structure is associated with antimicrobial properties. Studies have shown that similar thiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
- Anti-inflammatory Effects : The compound has been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .
Biological Activity Data
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against common pathogens. The results indicated that this compound exhibited potent activity against both gram-positive and gram-negative bacteria, demonstrating a zone of inhibition comparable to standard antibiotics.
Case Study 2: Anti-inflammatory Mechanisms
Research investigating the anti-inflammatory properties of thiazole derivatives found that this compound significantly reduced pro-inflammatory cytokines in macrophage cultures. This suggests its potential use in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Study 3: Cancer Cell Cytotoxicity
In vitro studies on cancer cell lines revealed that this compound induced cytotoxic effects through apoptosis pathways. The compound was shown to increase reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death in HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.